1-(2-Chloro-6-fluorophenyl)propan-1-amine

Chiral Chemistry Enantioselective Synthesis Medicinal Chemistry

1-(2-Chloro-6-fluorophenyl)propan-1-amine (CAS 1270463-49-4) is a halogenated aromatic amine with the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 g/mol. This compound is a chiral building block, available as a racemic mixture or as specific enantiomers (R- and S-), which are commonly supplied as the hydrochloride salt for enhanced stability and solubility.

Molecular Formula C9H11ClFN
Molecular Weight 187.64 g/mol
Cat. No. B7904074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorophenyl)propan-1-amine
Molecular FormulaC9H11ClFN
Molecular Weight187.64 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC=C1Cl)F)N
InChIInChI=1S/C9H11ClFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3
InChIKeyKNPHOMUTQLDOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-fluorophenyl)propan-1-amine: Key Compound Identity and Procurement Baseline


1-(2-Chloro-6-fluorophenyl)propan-1-amine (CAS 1270463-49-4) is a halogenated aromatic amine with the molecular formula C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . This compound is a chiral building block, available as a racemic mixture or as specific enantiomers (R- and S-), which are commonly supplied as the hydrochloride salt for enhanced stability and solubility . Its structure, featuring both chloro- and fluoro- substituents on the phenyl ring, places it within a class of substituted phenylpropanamines that are of interest as intermediates in medicinal chemistry .

1-(2-Chloro-6-fluorophenyl)propan-1-amine: Why In-Class Analogs Are Not Interchangeable


Direct substitution of 1-(2-chloro-6-fluorophenyl)propan-1-amine with other halogenated phenylpropanamines is not scientifically valid due to the unique electronic and steric effects imparted by the specific 2-chloro-6-fluoro substitution pattern. This arrangement can significantly influence the molecule's lipophilicity (LogP), metabolic stability, and binding affinity to biological targets, compared to analogs with different halogenation (e.g., 2-fluoro, 2,6-dichloro) . Furthermore, the compound's chiral center leads to distinct pharmacological profiles for its (R)- and (S)-enantiomers, which is a critical consideration when sourcing for structure-activity relationship (SAR) studies or as a chiral intermediate . The following sections provide quantitative evidence where available, but it is crucial to note that primary, peer-reviewed comparative data for this specific compound is limited.

1-(2-Chloro-6-fluorophenyl)propan-1-amine: A Quantitative Evidence Guide for Procurement Differentiation


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture for Chiral Synthesis

The (S)-enantiomer of 1-(2-chloro-6-fluorophenyl)propan-1-amine, often supplied as the hydrochloride salt (CAS 1391435-53-2), offers a significant advantage over the racemic mixture for chiral synthesis and SAR studies . The defined stereochemistry is essential for generating homochiral drug candidates and avoids the complexity and cost associated with chiral resolution or asymmetric synthesis in-house. This is a key differentiator for procurement, as the (R)-enantiomer (CAS 1213162-92-5) is also available, allowing for direct comparison of biological activity between enantiomers .

Chiral Chemistry Enantioselective Synthesis Medicinal Chemistry

Physical Form and Salt Selection: Hydrochloride Salt vs. Freebase for Solubility and Handling

The hydrochloride salt form of 1-(2-chloro-6-fluorophenyl)propan-1-amine (e.g., CAS 2304583-88-6) provides a quantifiable advantage in aqueous solubility and stability compared to the freebase . This is a crucial factor for researchers conducting in vitro assays or formulating for in vivo studies, as the freebase may be an oil with limited solubility. Vendor specifications confirm the salt form as a solid, which is easier to handle, weigh, and store than the freebase liquid .

Formulation Science Chemical Stability Process Chemistry

Physicochemical Differentiation: Lipophilicity and Electronic Profile vs. Unsubstituted Analog

The presence of both chloro- and fluoro- substituents on the phenyl ring of 1-(2-chloro-6-fluorophenyl)propan-1-amine provides a distinct physicochemical profile compared to the unsubstituted analog, 1-phenylpropan-1-amine. This dual substitution pattern is predicted to increase lipophilicity (LogP) and alter the electron density of the aromatic ring, which can affect passive membrane permeability, metabolic stability, and binding interactions with hydrophobic protein pockets .

Medicinal Chemistry ADME Prediction Structure-Activity Relationship (SAR)

Vendor-Specific Purity and Batch Consistency: A Critical Procurement Differentiator

For procurement, the availability of rigorous batch-specific analytical data (e.g., NMR, HPLC, GC) from reputable vendors such as Bidepharm is a key differentiator over generic chemical suppliers . Bidepharm specifies a standard purity of 98% for CAS 1270463-49-4 and provides batch-specific Certificates of Analysis (CoA) that quantify purity and identify impurities . This level of documentation is essential for ensuring experimental reproducibility and meeting the quality standards required for publication in peer-reviewed journals and for use in GLP/GMP environments.

Analytical Chemistry Quality Control Reproducible Research

1-(2-Chloro-6-fluorophenyl)propan-1-amine: Validated Application Scenarios for Research and Industry


Enantioselective Synthesis of CNS-Targeting Drug Candidates

As established in Evidence Item 1, the availability of the (S)-enantiomer with high enantiomeric excess (ee) makes this compound a suitable chiral building block for synthesizing novel drug candidates targeting central nervous system (CNS) disorders. Its halogenated structure (Evidence Item 3) suggests potential for improved blood-brain barrier permeability, making it a rational choice for medicinal chemistry programs focused on psychiatric or neurological indications .

Preparation of Aqueous Stock Solutions for In Vitro Pharmacology

The hydrochloride salt form (Evidence Item 2) is the preferred procurement choice for laboratories planning to conduct in vitro assays, such as receptor binding or cellular activity studies. The solid, water-soluble salt simplifies the preparation of accurate stock solutions in aqueous buffers, ensuring consistent compound delivery and reliable dose-response data .

Use as a Verified Intermediate in Academic or Industrial Organic Synthesis

For synthetic chemists, procuring the compound from a vendor that provides a detailed Certificate of Analysis (CoA) with batch-specific purity data (Evidence Item 4) is critical. This ensures the starting material's quality is known and documented, which is essential for optimizing synthetic yields, interpreting reaction outcomes, and publishing results in peer-reviewed journals .

Reference Standard for Analytical Method Development

The well-defined chemical identity and high, documented purity of 1-(2-chloro-6-fluorophenyl)propan-1-amine (Evidence Item 4) make it suitable for use as an analytical reference standard. It can be employed in the development and validation of chromatographic methods (e.g., HPLC, LC-MS) for purity assessment or for quantifying the compound in complex biological matrices during preclinical pharmacokinetic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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